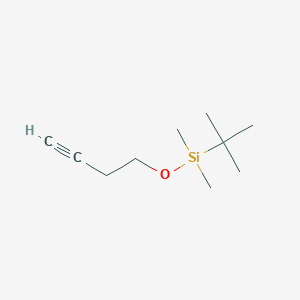

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-but-3-ynoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZBJLXXTAOBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401750 | |

| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78592-82-2 | |

| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane: A Technical Guide for Advanced Drug Discovery

CAS Number: 78592-82-2

Introduction

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is a bifunctional synthetic building block that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a terminal alkyne and a sterically hindered silyl ether, makes it a valuable reagent for the construction of complex molecular architectures, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and strategic applications of this versatile compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 78592-82-2 | [1][2] |

| Molecular Formula | C₁₀H₂₀OSi | [1] |

| Molecular Weight | 184.35 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.893 g/mL at 25 °C | [3] |

| Boiling Point | 70-74 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.43 | [3] |

| Synonyms | 4-(tert-Butyldimethylsilyloxy)-1-butyne, TBDMS-O-but-3-yne | [1] |

Synthesis and Purification

The synthesis of this compound involves the protection of the hydroxyl group of 3-butyn-1-ol with a tert-butyldimethylsilyl (TBS) group. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silylating agent and the product.

Experimental Protocol: Synthesis

A representative procedure for the synthesis of a closely related analogue, (But-3-yn-1-yloxy)(tert-butyl)diphenylsilane, provides a reliable template that can be adapted for the dimethyl variant.[4]

-

To a stirred solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in an ice bath (0 °C) is added triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation : A slurry of silica gel (230-400 mesh) is prepared in a non-polar eluent (e.g., hexanes).

-

Sample Loading : The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is loaded onto the column.

-

Elution : The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Fraction Collection : Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

Solvent Removal : The solvent is removed by rotary evaporation to yield the pure this compound as a colorless oil.

Characterization

| Proton (¹H) NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl | ~0.9 | singlet | 9H | C(CH₃)₃ |

| Dimethyl | ~0.1 | singlet | 6H | Si(CH₃)₂ |

| Acetylenic H | ~1.9 | triplet | 1H | ≡C-H |

| Methylene (adjacent to alkyne) | ~2.4 | triplet of doublets | 2H | -CH₂-C≡ |

| Methylene (adjacent to oxygen) | ~3.7 | triplet | 2H | -O-CH₂- |

¹³C NMR: Expected signals would include those for the tert-butyl and dimethylsilyl carbons, the two methylene carbons, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy: Key vibrational frequencies would be expected for the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and the strong Si-O-C stretch (~1100 cm⁻¹).

Applications in Drug Development: A Gateway to PROTACs

The primary utility of this compound in drug discovery lies in its role as a versatile linker precursor for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5]

The Role of the Alkyne in PROTAC Assembly

The terminal alkyne of this compound serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of the alkyne-containing fragment to another molecule bearing an azide group, forming a stable triazole ring. This modular approach is highly advantageous for the construction of PROTACs, which are composed of three key components:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., for Cereblon or VHL).

-

A chemical linker that connects the two ligands.

The silyl ether in this compound acts as a protecting group for a hydroxyl functionality. This allows for the selective reaction of the alkyne via CuAAC, followed by deprotection of the silyl ether to reveal a hydroxyl group. This newly exposed hydroxyl can then be used for subsequent conjugation to either the POI ligand or the E3 ligase ligand through an ether or ester linkage.

Workflow for PROTAC Synthesis using this compound

Caption: Workflow for PROTAC synthesis.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction.

-

In a suitable flask, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in a mixture of tert-butanol and water (1:1).

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

-

Finally, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Conclusion

This compound is a key synthetic intermediate whose value in modern drug discovery, particularly in the development of PROTACs, cannot be overstated. Its bifunctional nature, combined with the robustness and efficiency of the CuAAC reaction, provides a powerful platform for the modular assembly of complex, biologically active molecules. This guide provides the foundational knowledge for the synthesis, characterization, and strategic deployment of this important building block in the pursuit of novel therapeutics.

References

- PubChem. This compound.

- Royal Society of Chemistry. (2014).

- Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) Fluoride Exchange and Thiol-yne Chemistry. [Link]

- R, I, Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5): 273–312.

- Precise PEG. Linkers in PROTACs. [Link]

- Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- ChemBK. tert-butyl(but-3-yn-1-yloxy)dimethylsilane. [Link]

- MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. [Link]

- bioRxiv. Exploring Degradation of Intrinsically Disordered Protein YAP induced by PROTACs. [Link]

- Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)

- PMC. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. [Link]

- ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? [Link]

- PubChemLite. This compound. [Link]

- Wiley-VCH. (2008).

- PMC. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. [Link]

Sources

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane chemical properties

An In-depth Technical Guide to (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This compound is a bifunctional molecule of significant utility in contemporary organic synthesis. Featuring a terminal alkyne and a sterically hindered silyl ether, it serves as a versatile building block for the construction of complex molecular architectures. The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the primary alcohol, while the terminal alkyne offers a reactive handle for a variety of coupling and functionalization reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This guide provides a comprehensive overview of the compound's chemical and physical properties, a detailed protocol for its synthesis and purification, and an exploration of its applications in drug discovery and polymer science.

Chemical and Physical Properties

This compound, also known as 4-(tert-Butyldimethylsilyloxy)-1-butyne, is a stable yet reactive organic compound.[1] Its molecular structure combines two key functional groups: a terminal alkyne, which is a versatile handle for carbon-carbon bond formation, and a tert-butyldimethylsilyl (TBDMS) ether, a widely used protecting group for alcohols. The TBDMS group's steric bulk confers significant stability under a wide range of reaction conditions, yet it can be removed selectively when desired.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl-but-3-ynoxy-dimethylsilane | PubChem[1] |

| CAS Number | 78592-82-2 | PubChem[1] |

| Molecular Formula | C₁₀H₂₀OSi | PubChem[1] |

| Molecular Weight | 184.35 g/mol | PubChem[1] |

| Density | 0.893 g/mL at 25 °C | ChemBK[2] |

| Boiling Point | 70-74 °C at 10 mmHg | ChemBK[2] |

| Refractive Index | n20/D 1.43 | ChemBK[2] |

| SMILES | CC(C)(C)(C)OCCC#C | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is a straightforward and high-yielding procedure involving the protection of a primary alcohol.

Principle of Synthesis

The primary objective is the selective protection of the hydroxyl group of 3-butyn-1-ol. The TBDMS group is ideal for this purpose due to its high stability towards a variety of reagents and reaction conditions that the alkyne moiety might be subjected to later. The reaction is an Sɴ2-type displacement where the alkoxide, formed in situ from the alcohol and a mild base (imidazole), attacks the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl), displacing the chloride. Imidazole is a superior choice as a base and catalyst; it activates the TBDMSCl by forming a reactive silylimidazolium intermediate and also neutralizes the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard silylation procedures for primary alcohols.[3]

Materials:

-

3-Butyn-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-butyn-1-ol (1.0 eq) and imidazole (2.2 eq). Dissolve the solids in anhydrous dichloromethane.

-

Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Add a solution of TBDMSCl (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a colorless oil.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Spectroscopic and Analytical Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following data are typical for this compound.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | ≡C-H (alkyne) | ~1.95 ppm (t) |

| -O-CH ₂- | ~3.80 ppm (t) | |

| -CH ₂-C≡ | ~2.45 ppm (td) | |

| C(CH ₃)₃ (tert-butyl) | ~0.90 ppm (s) | |

| Si(CH ₃)₂ | ~0.05 ppm (s) | |

| ¹³C NMR (CDCl₃) | ≡ C-H (alkyne) | ~80 ppm |

| -C≡ C-H (alkyne) | ~69 ppm | |

| -O-C H₂- | ~61 ppm | |

| -C H₂-C≡ | ~23 ppm | |

| C (CH₃)₃ (tert-butyl) | ~26 ppm (q) & ~18 ppm (s) | |

| Si(C H₃)₂ | ~-5 ppm | |

| IR (neat) | ≡C-H stretch | ~3300 cm⁻¹ |

| C≡C stretch | ~2120 cm⁻¹ | |

| C-H stretch (alkyl) | 2850-2960 cm⁻¹ | |

| Si-O-C stretch | 1050-1150 cm⁻¹ |

Core Reactivity and Mechanistic Considerations

The synthetic value of this molecule stems from the orthogonal reactivity of its two functional groups.

The Terminal Alkyne

The terminal alkyne is a powerful functional group for forming new carbon-carbon and carbon-heteroatom bonds.

-

Click Chemistry (CuAAC): It readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of bioconjugation and materials science.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes.

-

Cycloadditions: It can participate in various metal-catalyzed cycloaddition reactions, such as the rhodium-catalyzed [2+2+2] cyclotrimerization, to construct complex cyclic systems.[1]

Caption: General scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The TBDMS Silyl Ether

The TBDMS ether serves as a robust protecting group for the primary alcohol. Its key feature is its stability in neutral or basic conditions while being readily cleavable under acidic conditions or, more commonly, with a fluoride ion source.

-

Deprotection Mechanism: The high affinity of silicon for fluoride (Si-F bond energy is ~580 kJ/mol) is the driving force for deprotection. A fluoride source, such as tetrabutylammonium fluoride (TBAF), attacks the silicon atom, leading to the cleavage of the Si-O bond and liberation of the primary alcohol.

Caption: Mechanism of TBDMS deprotection using a fluoride source.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several fields.[]

-

Drug Discovery: This molecule is an exemplary tool for constructing complex bioactive molecules. It can act as a linker in Proteolysis Targeting Chimeras (PROTACs), where the alkyne end is used to "click" onto a warhead or a ligand for an E3 ligase, while the protected alcohol can be revealed later for further functionalization.[5]

-

Polymer Science: It has been utilized as a monomer in Ring-Opening Metathesis Polymerization (ROMP). This allows for the synthesis of advanced polymers with pendant alkyne groups, which can be post-functionalized to create materials with tailored properties.[1]

-

Complex Molecule Synthesis: As a versatile four-carbon building block, it allows for the introduction of a protected hydroxyl group and a reactive alkyne. This is particularly useful in multi-step syntheses where orthogonality of protecting groups and reactive sites is paramount.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

| H226 | Flammable liquid and vapor | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Source: PubChem[1] |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile building block in modern organic chemistry. Its combination of a robustly protected primary alcohol and a reactive terminal alkyne provides chemists in academia and industry with a reliable tool for a wide array of synthetic applications, from the development of novel therapeutics and advanced polymers to the intricate assembly of complex natural products. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential.

References

- PubChem. This compound.

- ChemBK. tert-butyl(but-3-yn-1-yloxy)dimethylsilane. [Link]

- PubChemLite. This compound. [Link]

- Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]

- PubChem. (But-3-en-2-yl)oxydimethylsilane.

- Royal Society of Chemistry.

- PubChem. (But-3-enyloxy)(tert-butyl)dimethylsilane.

Sources

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane synthesis from homopropargyl alcohol

An In-depth Technical Guide to the Synthesis of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane from Homopropargyl Alcohol

Abstract

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations by preventing unwanted side reactions. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most versatile and widely utilized protecting groups for alcohols due to its ease of introduction, robust stability across a wide range of reaction conditions, and selective cleavage under mild protocols.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of this compound, the TBDMS-protected form of homopropargyl alcohol (but-3-yn-1-ol). We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss characterization techniques, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this fundamental synthetic transformation.

Introduction: The Strategic Importance of Silyl Ether Protection

In multi-step organic synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge. Protecting groups serve as temporary shields, rendering a specific functional group inert to a particular set of reaction conditions while transformations are carried out elsewhere in the molecule.[4] The ideal protecting group is introduced in high yield, is stable to a variety of reagents, and is removed selectively in high yield under conditions that do not affect other functional groups.[2]

Silyl ethers, particularly those derived from tert-butyldimethylsilyl chloride (TBDMSCl), have emerged as a dominant class of protecting groups for alcohols.[5] The TBDMS group offers a finely tuned balance of reactivity and stability. Its steric bulk, conferred by the tert-butyl substituent, makes the resulting silyl ether approximately 10,000 to 20,000 times more stable toward hydrolysis than the simpler trimethylsilyl (TMS) ether.[6] This enhanced stability allows TBDMS-protected alcohols to withstand a broad spectrum of non-acidic and non-fluoride-based reagents, including organometallics, hydrides, and many oxidizing agents.[1][4]

Homopropargyl alcohol is a valuable C4 building block in synthetic chemistry, featuring both a primary alcohol and a terminal alkyne. The selective protection of its hydroxyl group as a TBDMS ether yields this compound, a key intermediate that allows for a vast array of subsequent reactions at the alkyne terminus without interference from the alcohol. This guide provides the core knowledge required to perform this critical protection step efficiently and reliably.

Reaction Principle and Mechanism

The synthesis of this compound is a nucleophilic substitution reaction at the silicon atom of TBDMSCl. The alcohol oxygen of homopropargyl alcohol acts as the nucleophile, displacing the chloride leaving group.

Overall Reaction:

The Role of the Catalyst and Base: Imidazole

While the reaction can proceed with other bases such as triethylamine or pyridine, imidazole is overwhelmingly the reagent of choice for several critical reasons.[1][5][7]

-

Catalysis: Imidazole reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more electrophilic and reactive towards the alcohol than TBDMSCl itself, dramatically accelerating the rate of reaction.[8]

-

Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which can catalyze the reverse reaction or cause undesired side reactions. Imidazole is a non-nucleophilic base that efficiently neutralizes the HCl, forming imidazolium hydrochloride and driving the reaction to completion.[9]

The mechanism, as first proposed by E.J. Corey, involves the initial formation of the silylimidazolium intermediate, followed by nucleophilic attack by the alcohol.[8]

Field-Proven Experimental Protocol

This protocol describes a reliable and scalable procedure for the synthesis of this compound. Adherence to anhydrous conditions is critical for success, as TBDMSCl readily hydrolyzes in the presence of water.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| Homopropargyl alcohol | C₄H₆O | 70.09 | 927-74-2 | Liquid, moisture-sensitive |

| TBDMS Chloride | C₆H₁₅ClSi | 150.72 | 18162-48-6 | White solid, moisture-sensitive, corrosive |

| Imidazole | C₃H₄N₂ | 68.08 | 288-32-4 | White solid, hygroscopic |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade, high boiling point |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous, flammable |

| Saturated aq. NH₄Cl | - | - | - | Quenching solution |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add homopropargyl alcohol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the alcohol). To this solution, add imidazole (2.2 eq). Stir the mixture at room temperature until all the imidazole has dissolved.

-

Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise to the stirred solution at room temperature. A white precipitate (imidazolium hydrochloride) will begin to form.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexanes:Ethyl Acetate). The product will have a higher Rf value than the starting alcohol. The reaction is typically complete within 2-4 hours.

-

Work-up and Quenching: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF). The choice of solvent depends on the ease of separation from the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine. This is crucial to remove the high-boiling DMF solvent and any remaining water-soluble impurities.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

Physical Properties:

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ≈ 3.75 (t, 2H, -O-CH₂ -CH₂)

-

δ ≈ 2.40 (td, 2H, -CH₂-CH₂ -C≡CH)

-

δ ≈ 1.95 (t, 1H, -C≡CH )

-

δ ≈ 0.90 (s, 9H, -Si-C(CH₃ )₃)

-

δ ≈ 0.05 (s, 6H, -Si-(CH₃ )₂)

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ ≈ 81.0 (-C ≡CH)

-

δ ≈ 69.0 (-C≡C H)

-

δ ≈ 61.0 (-O-C H₂)

-

δ ≈ 26.0 (-Si-C(C H₃)₃)

-

δ ≈ 23.0 (-CH₂-C H₂-C≡CH)

-

δ ≈ 18.5 (-Si-C (CH₃)₃)

-

δ ≈ -5.0 (-Si-(C H₃)₂)

-

-

FT-IR Spectroscopy (neat, cm⁻¹):

-

~3310 (sharp, C≡C-H stretch)

-

~2950-2850 (C-H stretches)

-

~2120 (weak, C≡C stretch)

-

~1250, 830, 775 (strong, Si-C and Si-O stretches)

-

Absence of a broad O-H stretch (~3300-3400 cm⁻¹) from the starting material.

-

-

Mass Spectrometry (EI):

-

Expected [M-C₄H₉]⁺ peak at m/z 127, corresponding to the loss of the tert-butyl group, which is a characteristic fragmentation pattern for TBDMS ethers.

-

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Wet reagents or solvent. 2. Impure TBDMSCl or imidazole. 3. Steric hindrance (less common for primary alcohols). | 1. Ensure all glassware is flame-dried and use anhydrous grade solvents. 2. Use freshly opened or properly stored reagents. 3. Increase reaction time, gently heat (e.g., 40 °C), or consider a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[12] |

| Incomplete Reaction | 1. Insufficient equivalents of reagents. 2. Short reaction time. | 1. Ensure accurate measurement of reagents; consider a slight excess of TBDMSCl (1.2 eq) and imidazole (2.5 eq).[8][12] 2. Allow the reaction to stir overnight if necessary. |

| Difficult Purification | 1. Difficulty removing DMF during work-up. 2. Co-elution of product with silyl byproducts. | 1. Perform multiple, vigorous washes with water and brine during the extraction phase. 2. Use a high-purity grade of TBDMSCl. If silyl byproducts persist, they can sometimes be removed by stirring the crude product with a small amount of KF on alumina in THF. |

| Low Isolated Yield | 1. Loss of polar starting material into the aqueous phase during extraction.[12] 2. Product volatility. | 1. If the starting material is very polar, saturate the aqueous phase with NaCl before extraction to reduce its solubility.[12] 2. Use care during rotary evaporation; avoid high vacuum and excessive heat. |

Deprotection: Regenerating the Alcohol

The utility of the TBDMS group lies in its selective removal. The exceptional affinity of silicon for fluoride forms the basis of the most common deprotection method.[13]

-

Fluoride-Based Reagents: Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the gold standard for cleaving TBDMS ethers.[1][8][13] The reaction is typically fast, clean, and occurs at room temperature.

-

Acidic Conditions: TBDMS ethers can also be cleaved under acidic conditions, such as acetic acid in THF/water or using catalytic amounts of strong acids like HCl in methanol.[5][8] This method is less selective than fluoride if other acid-labile groups are present.

The choice of deprotection method is dictated by the other functional groups present in the molecule, allowing for orthogonal strategies in complex syntheses.[14]

Conclusion

The TBDMS protection of homopropargyl alcohol is a robust and indispensable transformation in synthetic organic chemistry. By understanding the underlying mechanism involving imidazole catalysis and adhering to a carefully executed experimental protocol, researchers can reliably synthesize this compound in high yield. This protected intermediate opens the door to a wide array of synthetic manipulations of the alkyne moiety, underscoring the power and strategic importance of silyl ether chemistry in the construction of complex molecular architectures.

References

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

- Fiveable. (n.d.). TBDMSCl Definition. Organic Chemistry Key Term.

- Kumar, R., & Lown, J. W. (2003). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 8(3), 342-351. [Link]

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- Wikipedia. (n.d.). Silyl ether.

- Chemistry LibreTexts. (2024). 17.8: Protection of Alcohols.

- Specialty Chemicals. (n.d.). Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)

- Areces, P., et al. (2000). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. Journal of the Chemical Society, Perkin Transactions 2, (7), 1539-1547. [Link]

- Khan Academy. (n.d.). Protection of alcohols.

- ResearchGate. (2017). Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group?

- Ogilvie, K. K., et al. (1974). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 52(10), 1765-1772. [Link]

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.

- PubChem. (n.d.). This compound.

- ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?

- PubChemLite. (n.d.). This compound.

- ResearchGate. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.

- ChemBK. (2024). tert-butyl(but-3-yn-1-yloxy)dimethylsilane.

- ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers.

- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.

- Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI).

Sources

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. Khan Academy [khanacademy.org]

- 10. chembk.com [chembk.com]

- 11. This compound | C10H20OSi | CID 4304567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Silylation of But-3-yn-1-ol: A Mechanistic and Practical Guide to TBDMS Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of multi-step organic synthesis, the judicious protection of functional groups is a cornerstone of strategic success. The hydroxyl group, with its inherent reactivity as both a nucleophile and a weak acid, frequently requires temporary masking to prevent undesired side reactions. Among the myriad of protecting groups available, silyl ethers, and particularly the tert-butyldimethylsilyl (TBDMS or TBS) ether, have emerged as a preeminent choice due to their robust stability, ease of installation, and clean, selective removal.[1] This guide provides an in-depth examination of the TBDMS protection of but-3-yn-1-ol, a bifunctional building block featuring both a primary alcohol and a terminal alkyne. We will dissect the underlying reaction mechanism, provide field-proven experimental protocols, discuss critical process parameters, and offer insights into potential side reactions and troubleshooting, thereby creating a self-validating system for its successful application.

Introduction: Why TBDMS for an Alkynyl Alcohol?

The choice of a protecting group is a critical decision dictated by the molecular context. But-3-yn-1-ol presents a specific challenge: protecting a primary alcohol while preserving the terminal alkyne for subsequent transformations, such as Sonogashira coupling, click chemistry, or carbanion formation.

The TBDMS group, introduced by E.J. Corey in 1972, is exceptionally well-suited for this task.[2] Its primary advantages include:

-

Steric Hindrance: The bulky tert-butyl group provides significant steric shielding around the silicon atom. This not only imparts high stability to the resulting silyl ether across a wide pH range but also allows for the selective protection of less hindered primary alcohols over secondary or tertiary ones.[1]

-

Orthogonality: The TBDMS ether is stable to many reagents that affect other functional groups, including many oxidizing and reducing agents, organometallics, and basic conditions used for ester hydrolysis.[3]

-

Reliable Cleavage: Deprotection is most commonly and selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), exploiting the exceptionally high strength of the Silicon-Fluorine bond.[4]

The Silylation Mechanism: A Tale of Catalysis

The standard and most reliable method for the TBDMS protection of a primary alcohol like but-3-yn-1-ol is the Corey Protocol , which utilizes tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2]

For decades, the mechanism was thought to proceed exclusively through imidazole acting as a nucleophilic catalyst. Imidazole attacks the TBDMSCl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazolium chloride.[4] This species is a much more potent silylating agent than TBDMSCl itself. The alcohol then attacks this activated intermediate to form the TBDMS ether, regenerating imidazole. Imidazole also serves as the stoichiometric base to neutralize the HCl generated during the reaction.

However, more recent mechanistic studies by Zipse and Patschinski (2014) have revealed a more nuanced picture, demonstrating that the solvent itself can play a critical catalytic role.[5][6] In Lewis basic solvents like DMF, the solvent can directly activate the TBDMSCl, diminishing the catalytic effect of added nucleophiles like imidazole or 4-dimethylaminopyridine (DMAP).[5] In less polar solvents like dichloromethane (DCM), the effect of a nucleophilic catalyst is far more pronounced. This understanding explains why the DMF/imidazole system is so robust; it benefits from dual activation pathways.

Experimental Protocol & Data

The following section details a robust, field-proven protocol for the TBDMS protection of but-3-yn-1-ol. This procedure is adapted from standard methods for primary alcohol protection and is designed for high conversion and straightforward purification.

Detailed Step-by-Step Methodology

Materials:

-

But-3-yn-1-ol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Deionized Water

-

Saturated aqueous NaCl solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add but-3-yn-1-ol (1.0 eq) and imidazole (2.5 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.5-1.0 M). Stir the solution at room temperature until all imidazole has dissolved.

-

Reagent Addition: Add TBDMSCl (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed, and a precipitate (imidazolium chloride) will form.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. The product, being less polar, will have a higher Rf value than the starting alcohol.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 3-5 times the volume of DMF).

-

Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 3 volumes of DMF). Rationale: This repeated extraction is crucial to recover the product from the highly polar DMF/water mixture.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). Rationale: The water washes remove residual DMF, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Comparative Data & Conditions

The choice of reagents and conditions can be adapted based on the substrate and scale. The following table summarizes typical conditions for the TBDMS protection of primary alcohols.

| Substrate | Silylating Agent (eq) | Base (eq) | Solvent | Temp. | Time | Yield (%) | Reference(s) |

| 1-Butanol | TBDMSCl (1.1) | Imidazole (2.2) | DMF | rt | 4 h | >95 | [1] |

| Benzyl Alcohol | TBDMSCl (1.1) | Imidazole (2.2) | DMF | rt | 3 h | >98 | [1] |

| 1-Octanol | TBDMSCl (1.2) | Imidazole (2.5) | CH₂Cl₂ | rt | 5 h | >95 | [1] |

| Primary Alcohol | TBDMSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | rt | 2 h | High | [7] |

Self-Validation: Spectroscopic Analysis

Confirmation of a successful reaction is paramount. The following data provides a benchmark for product validation.

| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key IR Signals (cm⁻¹) |

| But-3-yn-1-ol | 3.78 (t, 2H, -CH₂OH), 2.45 (dt, 2H, -CH₂C≡), 1.98 (t, 1H, ≡C-H) | 80.5 (≡C-H), 69.1 (-C≡), 60.8 (-CH₂O), 22.8 (-CH₂C≡) | 3300 (br, O-H), 3290 (sharp, ≡C-H), 2120 (C≡C) |

| TBDMS-Product | 3.73 (t, 2H, -CH₂O-), 2.35 (dt, 2H, -CH₂C≡), 1.95 (t, 1H, ≡C-H), 0.90 (s, 9H, -C(CH₃)₃), 0.06 (s, 6H, -Si(CH₃)₂) | 81.9 (≡C-H), 68.3 (-C≡), 61.3 (-CH₂O), 25.9 (-C(CH₃)₃), 23.1 (-CH₂C≡), 18.3 (-C (CH₃)₃), -5.3 (-Si(CH₃)₂) | 3310 (sharp, ≡C-H), 2950-2850 (C-H), 2120 (C≡C), 1255 & 835 (Si-C) |

| (Data sourced from PubChem and other chemical databases.[8][9]) |

Field-Proven Insights: Troubleshooting & Side Reactions

Potential Side Reaction: C-Silylation

A primary concern when working with terminal alkynes is the potential for deprotonation of the acidic acetylenic proton (pKa ≈ 25) and subsequent reaction with the electrophile (C-silylation).[10] However, under the standard Corey conditions, this is highly unlikely. Imidazole's conjugate acid has a pKa of ~7, making imidazole a very weak base, insufficient to deprotonate the alkyne to any significant extent.[11] O-silylation of the alcohol (pKa ≈ 16-18) is the overwhelmingly favored kinetic and thermodynamic pathway. C-silylation typically requires much stronger bases like n-BuLi or specific metal catalysts.[8]

Common Troubleshooting Scenarios

-

Low or Incomplete Conversion:

-

Cause: Presence of moisture. TBDMSCl reacts readily with water.

-

Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and high-purity reagents.

-

Cause: Insufficient reactivity for a hindered substrate (not typically an issue for but-3-yn-1-ol).

-

Solution: For more challenging alcohols, switch to the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine in DCM.[7]

-

-

Difficult Work-up/Low Isolated Yield:

-

Cause: The starting alcohol and product may have some water solubility, and DMF is notoriously difficult to remove completely.

-

Solution: Be rigorous with the extraction. Use at least three extractions with a sufficient volume of organic solvent. The sequential water and brine washes are critical for removing DMF. If the product is volatile, exercise care during rotary evaporation.

-

Conclusion

The TBDMS protection of but-3-yn-1-ol is a robust and highly efficient transformation that provides a stable, orthogonal protecting group, enabling diverse synthetic manipulations of the alkyne functionality. A thorough understanding of the dual catalytic roles of imidazole and DMF, adherence to anhydrous conditions, and a meticulous work-up procedure form a self-validating system for achieving high yields of the desired silyl ether. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ this critical protecting group strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- BenchChem. (2025). Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride.

- Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(17), 8348–8357. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13566, 3-Butyn-1-ol.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.

- Chemistry LibreTexts. (2015, January 13). 16.06.

- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. [Link]

- Organic-Reaction.com. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4304567, this compound.

- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]

- Zipse, H., & Patschinski, P. (2014).

- Riuttamäki, S., et al. (2021). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 23(15), 5845–5849. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sfb677.uni-kiel.de [sfb677.uni-kiel.de]

- 7. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C10H20OSi | CID 4304567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Physical properties of TBS-protected homopropargyl alcohol

An In-Depth Technical Guide to the Physical Properties and Handling of TBS-Protected Homopropargyl Alcohol

Abstract

tert-butyl(but-3-yn-1-yloxy)dimethylsilane, commonly referred to as TBS-protected homopropargyl alcohol, is a pivotal building block in modern organic synthesis. Its utility stems from the orthogonal stability of the tert-butyldimethylsilyl (TBS) ether and the reactivity of the terminal alkyne, enabling complex molecular architectures. This guide provides an in-depth analysis of its core physical properties, spectroscopic signature, and field-proven protocols for its synthesis, purification, and handling. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic rationale to ensure both robust understanding and practical application.

Chemical Identity and Molecular Structure

The TBS ether of homopropargyl alcohol serves to mask the hydroxyl group's reactivity, preventing it from interfering with reactions targeting other parts of a molecule, such as the terminal alkyne. The TBS group is favored for its considerable steric bulk, which imparts significant stability across a wide range of chemical conditions, yet allows for clean and selective removal.[1][2]

-

IUPAC Name: tert-butyl(but-3-yn-1-yloxy)dimethylsilane[3]

-

Synonyms: 4-(tert-Butyldimethylsilyloxy)-1-butyne, 4-(TBDMS-oxy)butyne[3]

-

CAS Number: 78592-82-2[4]

Caption: 2D Structure of tert-butyl(but-3-yn-1-yloxy)dimethylsilane.

Physicochemical Properties

The physical properties of a reagent are critical for designing experimental setups, including purification strategies and reaction condition optimization. The properties of TBS-protected homopropargyl alcohol are consistent with a moderately polar, volatile silyl ether.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | Inferred from general properties of silyl ethers |

| Boiling Point | 70-74 °C at 10 mmHg | [4] |

| Density | 0.893 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.430 | [4] |

| Solubility | Soluble in non-polar organic solvents (e.g., ethers, hydrocarbons) | [4] |

The boiling point under reduced pressure indicates that the compound is readily purifiable by vacuum distillation, although flash column chromatography is more common for removing non-volatile impurities. Its density, being less than water, is a key consideration for aqueous workup procedures. The refractive index is a useful parameter for rapid, non-destructive quality control checks of the purified material.[5]

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The key features in the IR and ¹H NMR spectra are diagnostic for the successful formation of the target compound.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for verifying the presence of the terminal alkyne.

-

≡C–H Stretch: A strong and sharp absorption band is expected in the region of 3330–3270 cm⁻¹ .[6][7] This peak is highly characteristic of a terminal alkyne and its presence confirms that the alkyne has not undergone isomerization or other side reactions.[8][9]

-

C≡C Stretch: A weak absorption band should appear between 2260–2100 cm⁻¹ .[7][8] The intensity is often low for terminal alkynes but its position in a relatively clear region of the spectrum makes it a valuable diagnostic peak.[10]

-

C–H Stretch (Alkyl): Strong bands will be present between 2960–2850 cm⁻¹ , corresponding to the C-H bonds of the tert-butyl, methyl, and methylene groups.[8]

-

Si–O–C Stretch: A strong band in the fingerprint region, typically around 1100-1000 cm⁻¹ , indicates the presence of the silyl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a precise map of the proton environment in the molecule. The expected chemical shifts (in CDCl₃) are:

-

~3.7 ppm (t, 2H): Protons on the carbon adjacent to the silyl ether oxygen (–O–CH₂ –).

-

~2.4 ppm (td, 2H): Protons on the carbon adjacent to the alkyne (–CH₂ –C≡CH).

-

~1.9 ppm (t, 1H): The terminal acetylenic proton (–C≡CH ). The cylindrical anisotropy of the triple bond shields this proton, causing it to appear at a higher field (lower ppm) than vinylic protons.[6]

-

~0.9 ppm (s, 9H): Protons of the tert-butyl group (–C(CH₃ )₃).

-

~0.1 ppm (s, 6H): Protons of the two methyl groups on the silicon atom (–Si(CH₃ )₂).

Synthesis and Purification Protocol

The protection of homopropargyl alcohol with a TBS group is a standard and highly efficient procedure, most commonly achieved via the Corey protocol.[11][12] This method utilizes tert-butyldimethylsilyl chloride (TBSCl) and imidazole in an aprotic polar solvent like dimethylformamide (DMF).

Causality of Reagent Selection

-

tert-Butyldimethylsilyl Chloride (TBSCl): This is the source of the silylating agent. It is stable, commercially available, and reactive enough for primary alcohols.[13]

-

Imidazole: This serves a dual purpose. It acts as a base to neutralize the HCl generated during the reaction, and more importantly, it acts as a catalyst. Imidazole attacks the TBSCl to form a highly reactive N-silylimidazolium intermediate, which is a much more potent silylating agent than TBSCl itself.[12][14] This catalytic activation is crucial for achieving high yields, as TBSCl alone reacts very slowly.[12]

-

Dimethylformamide (DMF): A polar aprotic solvent is required to dissolve the alcohol, TBSCl, and imidazole, facilitating the reaction.[15]

Caption: Experimental workflow for the TBS protection of homopropargyl alcohol.

Step-by-Step Synthesis Protocol

-

To a solution of homopropargyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).[13]

-

Combine the organic extracts and wash sequentially with water and then brine to remove DMF and imidazole salts.[13]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc in hexanes) to yield the pure product.

Handling, Storage, and Stability

Silyl ethers, including TBS ethers, are generally robust compounds but have specific vulnerabilities that dictate their proper handling and storage.[11]

-

Stability: TBS ethers are stable to bases, organometallic reagents (e.g., Grignards, organolithiums), and a variety of nucleophilic and reductive/oxidative conditions.[1][2] However, they are sensitive to acidic conditions and are readily cleaved by sources of fluoride ion.[12][16] The OTBS group is also thermally stable to at least 230 °C under neutral conditions.[17]

-

Handling: Wear suitable protective clothing, gloves, and eye protection, as the compound is considered an irritant.[4] All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Long-term storage at 2-8°C is recommended to prevent gradual hydrolysis from atmospheric moisture.

Deprotection Protocol

The removal of the TBS group is most commonly and efficiently achieved using a fluoride ion source, with tetrabutylammonium fluoride (TBAF) being the reagent of choice.[15]

Mechanistic Rationale

The driving force for the deprotection reaction is the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond.[14] The fluoride anion attacks the electrophilic silicon atom, forming a transient pentacoordinate silicate intermediate, which then collapses to release the alkoxide and form the stable silyl fluoride.[12][18]

Caption: Workflow for the fluoride-mediated deprotection of a TBS ether.

Step-by-Step Deprotection Protocol

-

Dissolve the TBS-protected homopropargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[13]

-

Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.[13]

-

Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

-

Extract the mixture with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected homopropargyl alcohol.

References

- Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

- IR: alkynes. University of Calgary. [Link]

- Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube. [Link]

- Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. [Link]

- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

- tert-butyl(but-3-yn-1-yloxy)dimethylsilane. ChemBK. [Link]

- Silyl ether. Wikipedia. [Link]

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Helios. [Link]

- Silylethers. (2021). Chemistry LibreTexts. [Link]

- (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane. PubChem. [Link]

- Deprotection of Silyl Ethers. Gelest. [Link]

- The Chemical Properties of tert-Butyldimethylsilyl Ethers and (3-Bromopropoxy)-tert-butyldimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

- This compound. PubChemLite. [Link]

- TBS Protection - Common Conditions. The Bittinger Group. [Link]

- Verification of specific refraction and molar refraction for homologous alcohol series at 30˚C by suggested formula (PDJ). Prime Scholars. [Link]

- Functional Group Protection. Organic Chemistry Portal. [Link]

- Does anyone knows the thermal stability of TBS protecting group?.

- Knowing Your Alcohol Chemical & Physical Properties. Mid-West Instrument. [Link]

- Deprotection method for protected hydroxyl group.

- Process of purifying propargyl alcohol.

- Refractive Index. Burdick & Jackson. [Link]

- Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

- Refractive index of C3H7OH (Propanol) - Moutzouris. RefractiveIndex.INFO. [Link]

- Refractive index of C3H7OH (Propanol) - Sani-formula. RefractiveIndex.INFO. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H20OSi | CID 4304567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. primescholars.com [primescholars.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pnas.org [pnas.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 16. EP2700628A1 - Deprotection method for protected hydroxyl group - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

Executive Summary

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane, commonly referred to as TBDMS-butynol, is a bifunctional synthetic building block of significant interest in materials science and pharmaceutical development. Its structure incorporates a terminal alkyne, a versatile handle for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for primary alcohols. The reliable application of this reagent hinges on its unambiguous identification and purity assessment, which is definitively achieved through a multi-modal spectroscopic approach.

This technical guide provides an in-depth analysis of the characteristic spectroscopic data of this compound. We will dissect its signature features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind observed spectral phenomena will be explained, and field-proven protocols for data acquisition are provided to ensure researchers can confidently validate their materials.

Molecular Identity and Physicochemical Properties

The structural integrity of a reagent is the foundation of its utility. The key identifiers and physical properties of the title compound are summarized below.

-

Structure:

-

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl-but-3-ynoxy-dimethylsilane | PubChem[1] |

| CAS Number | 78592-82-2 | PubChem[1] |

| Molecular Formula | C₁₀H₂₀OSi | PubChem[1] |

| Molecular Weight | 184.35 g/mol | PubChem[1] |

| Monoisotopic Mass | 184.128341792 Da | PubChem[1][2] |

| Boiling Point | 70-74 °C / 10 mmHg | ChemBK[3] |

| Density | 0.893 g/mL at 25 °C | ChemBK[3] |

| Refractive Index | n20/D 1.43 | ChemBK[3] |

Integrated Spectroscopic Characterization Workflow

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid, non-destructive technique used to identify the primary functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis: The IR spectrum of this compound is most informative when compared to its precursor, 3-butyn-1-ol[4]. The successful silylation is immediately confirmed by the disappearance of the broad O-H stretching band (typically ~3350 cm⁻¹) and the appearance of strong silicon-related absorbances.

-

Terminal Alkyne Group: The two most characteristic peaks for this moiety are the sharp ≡C-H stretch, which is distinct from alcohol or water O-H bands, and the C≡C stretch.

-

TBDMS Ether Group: The presence of the silyl ether is confirmed by a very strong Si-O-C stretching vibration. The attached methyl and tert-butyl groups on the silicon atom also give rise to characteristic bending and rocking vibrations.

-

Aliphatic Chain: Standard C-H stretching from the methylene groups is also present.

Table 2: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3310 | Sharp, Medium | ≡C-H Stretch | Confirms the presence of the terminal alkyne proton. |

| ~2958, 2858 | Strong | C-H Stretch (sp³) | Aliphatic C-H bonds in the butyl and silyl groups. |

| ~2120 | Weak | C≡C Stretch | The triple bond stretch is characteristically weak. |

| ~1255 | Strong | Si-CH₃ Symmetric Bend | A hallmark of the dimethylsilyl moiety. |

| ~1100 | Very Strong | Si-O-C Asymmetric Stretch | Definitive evidence of the silyl ether linkage. |

| ~835, 775 | Strong | Si-C Rocking | Characteristic vibrations of the tert-butyldimethylsilyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, it provides detailed information about the chemical environment, proximity, and coupling of atoms.

¹H NMR Spectroscopy (Proton NMR)

Analysis: The ¹H NMR spectrum provides a distinct "map" of all proton environments in the molecule. The high degree of symmetry in the TBDMS group leads to two very simple, high-intensity singlets, while the butynyloxy chain shows more complex splitting patterns due to proton-proton coupling through adjacent sigma bonds.

-

Upfield Region (0-1 ppm): This region is dominated by the protons on the TBDMS group. Their proximity to the electropositive silicon atom results in significant shielding, shifting their signals far upfield.

-

Aliphatic Region (1-4 ppm): This region contains the signals for the butynyloxy chain. The chemical shift is dictated by proximity to electronegative atoms (oxygen) or magnetically anisotropic groups (alkyne).

Table 3: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 | Triplet (t) | 2H | -O-CH₂ -CH₂- | Protons are deshielded by the adjacent electronegative oxygen atom. Coupled to the neighboring CH₂ group. |

| ~2.44 | Triplet of Doublets (td) | 2H | -CH₂-CH₂ -C≡ | Coupled to both the adjacent -O-CH₂- protons and, weakly, to the terminal alkyne proton (long-range coupling). |

| ~1.97 | Triplet (t) | 1H | ≡C-H | Coupled to the propargylic CH₂ group through the triple bond. |

| ~0.89 | Singlet (s) | 9H | -Si-C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group show no coupling, resulting in a sharp singlet. |

| ~0.07 | Singlet (s) | 6H | -Si(CH₃ )₂- | Six equivalent protons of the two methyl groups on silicon show no coupling. |

¹³C NMR Spectroscopy

Analysis: The ¹³C NMR spectrum reveals all unique carbon environments. It corroborates the structure derived from the ¹H NMR and is particularly useful for identifying quaternary carbons and carbons with low proton attachment, like the alkyne carbons.

Table 4: ¹³C NMR Spectral Data (75.5 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~81.8 | ≡ C-H | The sp-hybridized carbon bearing the proton is found significantly downfield. |

| ~68.9 | -C≡ CH | The internal sp-hybridized carbon. |

| ~61.5 | -O-C H₂- | The carbon atom is deshielded by the directly attached oxygen. |

| ~25.8 | -Si-C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~22.8 | -CH₂-C H₂-C≡ | The propargylic carbon atom. |

| ~18.2 | -Si-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~-5.4 | -Si(C H₃)₂- | The two methyl carbons are highly shielded by the silicon atom, resulting in a characteristic negative chemical shift. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

Analysis: The TBDMS ether moiety directs a highly predictable and characteristic fragmentation pathway. The most prominent feature is the facile cleavage of the bulky tert-butyl group, leading to a very stable and abundant [M-57]⁺ ion.

Table 5: Key Mass Spectrometry Data (EI, 70 eV)

| m/z | Proposed Fragment | Identity |

| 184 | [C₁₀H₂₀OSi]⁺ | Molecular Ion (M⁺) |

| 169 | [M - CH₃]⁺ | Loss of a methyl group |

| 127 | [M - C(CH₃)₃]⁺ | Base Peak. Loss of the tert-butyl group. This is the most stable and abundant fragment, characteristic of TBDMS ethers. |

| 69 | [C₅H₉]⁺ or [C₄H₅O]⁺ | Butynyl or related fragment |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Experimental Protocols

The following protocols represent standard, validated methods for acquiring the spectroscopic data discussed in this guide.

General Instrumentation

-

NMR: Varian Mercury-400 or Bruker DPX-300 spectrometer[5][6].

-

FT-IR: Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory[5].

-

MS: Gas chromatograph coupled to a micrOTOF-Q III or equivalent mass spectrometer[5].

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound directly into an NMR tube.

-

Solvation: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum using a standard 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire the ¹³C spectrum using proton decoupling.

-

-

Processing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

Protocol: FT-IR Data Acquisition

-

Background Scan: With the ATR crystal clean, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.

-

Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.

-

Sample Scan: Acquire the sample spectrum using the same parameters as the background scan.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.

Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC, which is equipped with a standard non-polar column (e.g., HP-5MS).

-

Chromatography: Use a temperature program to separate the compound from any potential impurities. A typical program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Conclusion

The structural identity of this compound is unequivocally established by a combination of spectroscopic techniques. IR spectroscopy confirms the key functional groups—the terminal alkyne and the silyl ether—while high-resolution ¹H and ¹³C NMR provide a detailed map of the atomic framework. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the tert-butyl group. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident quality control and application of this versatile chemical building block.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 4304567, this compound". PubChem, [Link].

- Chen, Y., Yuan, J., Liu, R., et al. "Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)". The Royal Society of Chemistry, [Link].

- "SUPPORTING INFORMATION General". The Royal Society of Chemistry, [Link].

- "PubChemLite - this compound (C10H20OSi)". PubChem, [Link].

- "tert-butyl(but-3-yn-1-yloxy)dimethylsilane". ChemBK, [Link].

- NIST. "3-Butyn-1-ol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

Sources

1H NMR of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

An In-Depth Technical Guide to the ¹H NMR Analysis of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a common silyl-protected building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the foundational principles governing the spectrum, explains the rationale behind experimental choices, provides a detailed, field-tested protocol for sample preparation and data acquisition, and presents a thorough analysis of the expected chemical shifts, multiplicities, and coupling constants. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the accurate identification and characterization of this and structurally related molecules.

Introduction to this compound

This compound, also known as 4-(tert-Butyldimethylsilyloxy)-1-butyne, is a bifunctional organic compound featuring a terminal alkyne and a tert-butyldimethylsilyl (TBS) ether.[1] The TBS group serves as a robust protecting group for the primary alcohol, allowing for selective reactions at the alkyne terminus. Its utility in click chemistry, functionalization, and as a precursor in multi-step syntheses makes its unambiguous structural verification paramount. ¹H NMR spectroscopy is the primary tool for this purpose, offering a precise fingerprint of the molecule's proton environments.

Molecular Structure and Key Proton Environments

The structure of this compound contains five distinct sets of protons, each with a unique electronic environment that dictates its characteristic signal in the ¹H NMR spectrum.

Caption: Molecular structure highlighting the five unique proton environments (A-E).

Foundational Principles of the ¹H NMR Experiment

A successful analysis hinges on understanding the principles that generate the spectrum and the rationale for the experimental parameters chosen.

The Critical Role of Deuterated Solvents

The primary reason for using a deuterated solvent, such as chloroform-d (CDCl₃), is to avoid overwhelming the spectrum with signals from the solvent itself.[2] Since ¹H NMR spectroscopy detects hydrogen nuclei, a standard proton-containing solvent would produce a massive signal that would obscure the much smaller signals from the analyte.[3] Deuterium (²H) resonates at a completely different frequency, rendering the solvent effectively invisible in the ¹H spectrum. Furthermore, the deuterium signal provides a "lock" for the spectrometer, stabilizing the magnetic field and ensuring high resolution and reproducibility.[2] For a relatively non-polar compound like this compound, CDCl₃ is an excellent choice due to its solubilizing capability and the convenient chemical shift reference provided by its residual proton peak (CHCl₃) at approximately 7.26 ppm.[4]

Understanding Chemical Shift (δ), Spin-Spin Coupling (J), and Integration

-